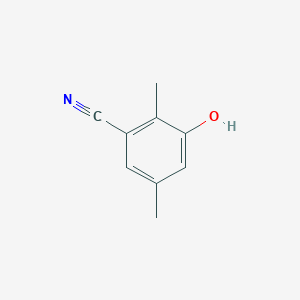
3-Hydroxy-2,5-dimethylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2,5-dimethylbenzonitrile is an organic compound with the molecular formula C9H9NO. It is a derivative of benzonitrile, characterized by the presence of hydroxyl and methyl groups on the benzene ring. This compound is a colorless crystalline solid with a melting point of approximately 123-126°C. It is insoluble in water but soluble in organic solvents like methanol and chloroform.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,5-dimethylbenzonitrile typically involves a one-pot process starting from 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxylamine hydrochloride. The reaction is carried out in N,N-dimethylformamide (DMF) under specific conditions to achieve optimal yields. The reaction mixture is stirred at room temperature, and the product is obtained with a yield of 93% and a purity above 98% as determined by high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
化学反应分析
Types of Reactions
3-Hydroxy-2,5-dimethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxyl and methyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzonitriles depending on the reagents used.
科学研究应用
3-Hydroxy-2,5-dimethylbenzonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-Hydroxy-2,5-dimethylbenzonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The hydroxyl and nitrile groups play crucial roles in binding to the active sites of target proteins, leading to the desired biological effects .
相似化合物的比较
Similar Compounds
3,5-Dimethyl-4-hydroxybenzonitrile: Similar in structure but with different substitution patterns.
4-Hydroxy-3,5-dimethylbenzonitrile: Another isomer with distinct chemical properties.
Uniqueness
3-Hydroxy-2,5-dimethylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyl group at the 3-position and nitrile group at the 2-position make it a valuable intermediate in various synthetic pathways and research applications.
属性
分子式 |
C9H9NO |
|---|---|
分子量 |
147.17 g/mol |
IUPAC 名称 |
3-hydroxy-2,5-dimethylbenzonitrile |
InChI |
InChI=1S/C9H9NO/c1-6-3-8(5-10)7(2)9(11)4-6/h3-4,11H,1-2H3 |
InChI 键 |
ZDQBFSUXGSTPET-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)O)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13922594.png)
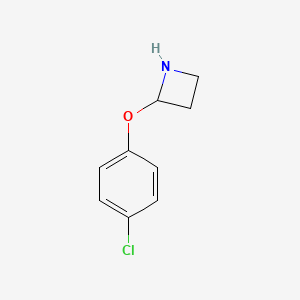
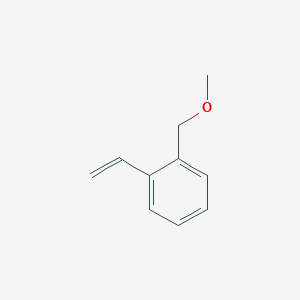
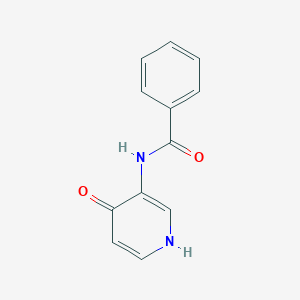
![5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine](/img/structure/B13922614.png)

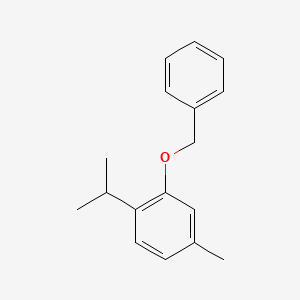
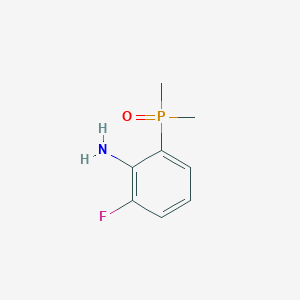
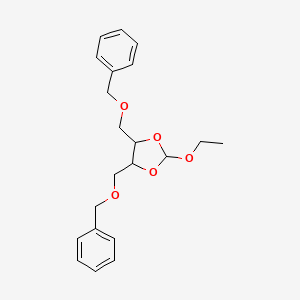

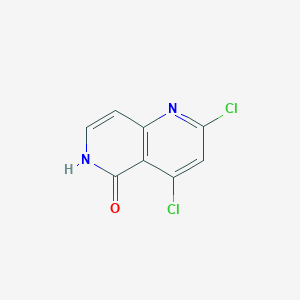
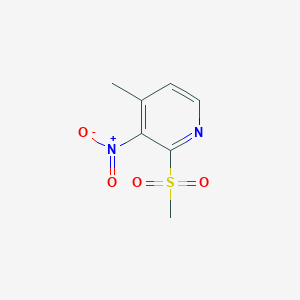
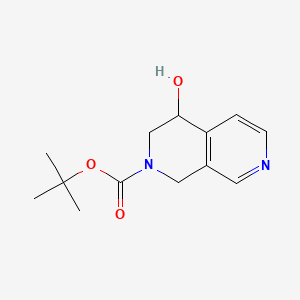
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13922668.png)
